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KDdiA-PC

Cat. No.: B10767680
M. Wt: 719.9 g/mol
InChI Key: XWKBYMQTSGGZLW-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KDdiA-PC Solution is a defined and characterized phospholipid preparation specifically designed for advanced research into lipid peroxidation and its critical role in cellular signaling pathways, particularly ferroptosis. This compound, a phosphatidylcholine derivative containing a 1,4-dihydropyridine structure, serves as a highly sensitive fluorescent probe and a mechanistic tool. Its primary research value lies in its unique susceptibility to peroxidation, which generates a strongly fluorescent product, enabling real-time, high-sensitivity monitoring of oxidative processes in model membranes and cellular systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66NO11P B10767680 KDdiA-PC

Properties

Molecular Formula

C36H66NO11P

Molecular Weight

719.9 g/mol

IUPAC Name

[2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+

InChI Key

XWKBYMQTSGGZLW-CYYJNZCTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O

Origin of Product

United States

Synthetic Routes and Chemical Derivatization of Kddia Pc

Total Synthesis Approaches for KDdiA-PC and Analogues

The synthesis of this compound and structurally similar oxidized phospholipids (B1166683) is a complex undertaking that requires precise control over stereochemistry and the assembly of the phospholipid structure. The foundational work by Podrez and colleagues in 2002 not only identified this compound but also reported its chemical synthesis, which was confirmed by multinuclear NMR and high-resolution mass spectrometry. nih.govnih.gov

Stereoselective Synthesis of Key Intermediates

A critical aspect of synthesizing this compound is the stereoselective construction of its key building blocks. This includes the glycerophosphocholine backbone and the dicarboxylic acid moiety at the sn-2 position, which features a reactive α,β-unsaturated ketone.

General strategies for the synthesis of chiral glycerophospholipids often start from optically active precursors like D-mannitol or L-serine to establish the desired stereocenter at the sn-2 position of the glycerol (B35011) backbone. The synthesis of the oxidized acyl chain, 4-keto-dodec-3-ene-dioic acid, likely involves several steps, potentially including olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated system with defined stereochemistry. sigmaaldrich.com

Methodologies for Phospholipid Assembly

The assembly of the final phospholipid involves the esterification of the glycerol backbone with the respective fatty acids at the sn-1 and sn-2 positions. For this compound, this involves attaching palmitic acid at the sn-1 position and the specialized 4-keto-dodec-3-ene-dioic acid at the sn-2 position. This is typically followed by the introduction of the phosphocholine (B91661) headgroup.

Common methods for phospholipid assembly include:

Acylation of lysophospholipids: A lysophosphatidylcholine (B164491) (LPC) bearing the sn-1 palmitoyl (B13399708) chain can be acylated at the sn-2 position with the activated form of the dicarboxylic acid.

Phosphoramidite chemistry: This powerful method, widely used in oligonucleotide synthesis, can also be adapted for the synthesis of phospholipids, offering high efficiency and control.

Enzymatic synthesis: While less common for modified phospholipids, enzymatic approaches using lipases or phospholipases can offer high stereoselectivity.

Targeted Chemical Derivatization for Enhanced Research Utility

Chemical derivatization plays a crucial role in the analysis of phospholipids like this compound, as it can enhance their detection sensitivity and provide structural information, particularly for chromatographic and mass spectrometric techniques. researchgate.netuobabylon.edu.iq

Strategies for Functional Group Modification

The primary targets for derivatization in this compound are the ketone group and the carboxylic acid moiety of the dicarboxylic acid chain.

Derivatization of the Keto Group: The ketone can be reacted with various reagents to form more stable and readily detectable derivatives. For instance, reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms oximes. sigmaaldrich.comnih.gov These derivatives are more volatile and amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

Derivatization of the Carboxylic Acid Group: The terminal carboxylic acid can be esterified to improve its chromatographic properties. Common esterification agents include diazomethane (B1218177) or alkyl halides in the presence of a base.

Derivatization for Spectroscopic and Chromatographic Enhancement

The primary goal of derivatization is often to improve the analytical characteristics of the molecule.

Derivatization TargetReagent ExampleAnalytical TechniqueEnhancement
Keto GroupPFBHAGC-MSIncreased volatility and electron-capture detection sensitivity
Carboxylic AcidDiazomethaneGC-MS, HPLCIncreased volatility and improved peak shape
Phosphate (B84403) GroupSilylation reagents (e.g., MSTFA)GC-MSIncreased volatility

This table is interactive. Click on the headers to learn more about each aspect.

Exploration of Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the α,β-unsaturated ketone in the sn-2 acyl chain. uobabylon.edu.iqrsc.org This functional group is a Michael acceptor, making it susceptible to nucleophilic attack. pressbooks.pubrsc.org

The resonance structures of the α,β-unsaturated carbonyl system show that both the carbonyl carbon (C-2) and the β-carbon (C-4) have a partial positive charge, making them electrophilic sites. pressbooks.pub This dual reactivity leads to two main types of nucleophilic addition reactions:

1,2-Addition: The nucleophile attacks the carbonyl carbon. This is typical for strong, "hard" nucleophiles like Grignard reagents.

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon. This is the preferred pathway for "soft" nucleophiles such as amines, thiols, and cyanides. uobabylon.edu.iqpressbooks.pub

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acid derivatives, including the ester and carboxylic acid moieties present in the this compound molecule. youtube.comyoutube.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the displacement of a leaving group. youtube.com In this compound, the primary sites for this reaction are the sn-1 palmitoyl ester, the sn-2 ester linkage of the dicarboxylic acid, and the terminal carboxylic acid of the dodecenedioyl chain.

The reactivity of these sites can be influenced by steric hindrance and the electronic nature of the acyl groups. The general reactivity order for carboxylic acid derivatives proceeds from most reactive to least reactive: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. youtube.com Consequently, the ester linkages and the carboxylic acid in this compound can be converted into other functional groups by treatment with appropriate nucleophiles, often requiring catalysis.

Key derivatization reactions applicable to this compound include:

Transesterification: The ester groups can be exchanged by reacting this compound with an excess of a different alcohol in the presence of an acid or base catalyst. More efficient and water-tolerant catalysts, such as oxotitanium acetylacetonate (B107027) (TiO(acac)₂), have been shown to mediate these transformations effectively for various esters. nih.gov

Aminolysis/Amidation: Reaction with primary or secondary amines can convert the ester or carboxylic acid functionalities into amides. This typically requires higher temperatures or activation of the carboxyl group to proceed efficiently.

Hydrolysis: The ester bonds can be cleaved by hydrolysis under acidic or basic conditions to yield the corresponding lysophosphatidylcholine and the free fatty acids (palmitic acid and 4-keto-dodec-3-ene-dioic acid).

These transformations allow for the introduction of various tags (e.g., fluorescent labels, biotin) or the modification of the molecule's physicochemical properties.

The following table summarizes potential nucleophilic acyl substitution reactions for the derivatization of this compound.

Reaction TypeTarget SiteNucleophilePotential CatalystExpected Product
Transesterificationsn-1 EsterMethanol (CH₃OH)Acid (H₂SO₄) or TiO(acac)₂1-Methyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine
Aminolysissn-1 EsterPropylamine (B44156) (CH₃CH₂CH₂NH₂)HeatN-propyl-palmitamide and Lyso-PC at sn-1
EsterificationTerminal Carboxylic AcidEthanol (CH₃CH₂OH)DCC/DMAPThis compound ethyl ester
AmidationTerminal Carboxylic AcidGlycine (B1666218) Methyl EsterEDC/NHSThis compound amide conjugate with glycine methyl ester

Solvation Effects and Reaction Kinetics

The kinetics of nucleophilic acyl substitution reactions involving this compound are significantly influenced by the choice of solvent. The solvent's role extends beyond simply dissolving the reactants; it can stabilize or destabilize the reactants, transition states, and intermediates, thereby altering the reaction rate. researchgate.netdtic.mil Understanding these solvation effects is critical for optimizing reaction conditions to achieve desired yields and selectivity.

The mechanism of nucleophilic acyl substitution proceeds through a charged, tetrahedral intermediate. The stability of this intermediate is highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds. nih.govdoi.org

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. More importantly, they can stabilize the negatively charged oxygen atom in the tetrahedral intermediate, which can lower the activation energy and accelerate the reaction.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can effectively solvate cations, but they are less effective at solvating anions (like the tetrahedral intermediate) compared to protic solvents. This can lead to different reaction kinetics. For instance, in reactions involving anionic nucleophiles, the rate may be enhanced because the nucleophile is less "caged" by solvent molecules and thus more reactive.

Nonpolar Solvents (e.g., Toluene, Hexane): Reactions are generally slower in nonpolar solvents, as they cannot effectively stabilize the charged transition state. These solvents are typically chosen when reactants are sensitive to polar conditions or to control reaction selectivity.

The effect of the solvent on reaction rates can be quantified by comparing the rate constants (k) of a specific reaction in different solvent systems. For a given derivatization of this compound, a judicious choice of solvent is paramount for process development. hw.ac.uk

The following interactive table illustrates hypothetical relative rate constants for the aminolysis of the sn-1 ester of this compound with propylamine in different solvents, normalized to the rate in Toluene.

SolventSolvent TypeDielectric Constant (ε)Hypothetical Relative Rate Constant (k_rel)Rationale
TolueneNonpolar2.41Baseline; minimal stabilization of the charged transition state.
Tetrahydrofuran (THF)Polar Aprotic7.515Moderate polarity provides some stabilization of the transition state. researchgate.net
Dimethylformamide (DMF)Polar Aprotic37120High polarity effectively stabilizes the charged intermediate, increasing the rate.
EthanolPolar Protic2585Stabilizes the transition state via H-bonding, but also solvates the amine nucleophile, slightly reducing its nucleophilicity compared to DMF.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47250Strongly stabilizes the transition state due to high polarity, leading to a significant rate enhancement. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Kddia Pc

High-Resolution Mass Spectrometry for Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of KDdiA-PC, providing highly accurate mass measurements that facilitate the determination of its elemental composition with a high degree of confidence. nih.gov This capability is crucial for distinguishing this compound from other lipid species that may have the same nominal mass but different elemental formulas (isobars). nih.gov In lipidomics, where hundreds of molecular species can be present, the mass accuracy provided by HRMS, typically below 5 parts per million (ppm), significantly reduces the number of potential candidates for a given mass signal. nih.gov

The coupling of liquid chromatography with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely adopted method for the sensitive and selective analysis of this compound. nih.govnih.gov In this approach, a liquid chromatograph first separates this compound from other components in a sample. A reversed-phase column, such as a C18, is typically used, which separates lipids based on their hydrophobicity. americanpeptidesociety.org

Once separated, the molecule enters the electrospray ionization (ESI) source, where it is converted into gas-phase ions, most commonly as a protonated molecule, [M+H]⁺. These ions are then directed into the mass spectrometer. In the tandem MS (MS/MS) stage, the precursor ion corresponding to this compound is selectively isolated and then fragmented by collision-induced dissociation (CID). biorxiv.org The resulting product ions are characteristic of the molecule's structure and are used for definitive identification and quantification. nih.gov Multiple reaction monitoring (MRM) can be employed for enhanced sensitivity and specificity in quantitative studies by tracking specific precursor-to-product ion transitions. nih.gov

ParameterDescriptionTypical Value/Setting
Precursor Ion (m/z) Mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺).720.9
Product Ion (m/z) Fragment resulting from the neutral loss of the phosphocholine (B91661) headgroup.184.1
Product Ion (m/z) Fragment corresponding to the palmitoyl (B13399708) acyl chain.257.2
Product Ion (m/z) Fragment related to the modified dodecenedioyl acyl chain.255.1
Ionization Mode Electrospray Ionization (ESI) in positive mode.Positive
Collision Energy Optimized to produce characteristic fragment ions.Variable

This table presents illustrative data based on the structure of this compound and general principles of phospholipid fragmentation in MS/MS.

In the context of complex biological systems, such as the lipidome of oxidized low-density lipoprotein (oxLDL) or plasma, this compound exists among a vast array of other lipids. nih.gov Lipidomic profiling using LC-HRMS enables the detection and quantification of this compound within these intricate matrices. nih.govnih.gov Automated analytical platforms have been developed that allow for the unattended identification and quantification of hundreds of lipid species from a single LC-MS run, making high-throughput lipidomics feasible. nih.gov

In model systems, such as liposomes or reconstituted lipoproteins, these techniques are used to precisely determine the incorporation and stability of this compound. The quantitative accuracy of these methods is validated using internal standards, often deuterium-labeled lipids, to account for variations in sample preparation and instrument response. nih.gov Chemical derivatization techniques can also be employed to enhance the ionization efficiency and structural characterization of specific lipid classes within a complex mixture. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

While mass spectrometry excels at identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed atomic-level structural and conformational information of this compound in solution. nih.gov NMR is inherently quantitative and highly reproducible, making it a robust tool for structural verification. uliege.bespectroscopyonline.com

A complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emory.edu

1D NMR: The ¹H NMR spectrum provides initial information on the different chemical groups, such as the protons on the acyl chains, the glycerol (B35011) backbone, and the choline (B1196258) headgroup. spectroscopyonline.com ¹³C NMR offers insights into the carbon skeleton, while ³¹P NMR specifically identifies the phosphorus environment of the headgroup, which is particularly useful for quantifying phospholipids (B1166683). spectroscopyonline.com

2D NMR: Two-dimensional techniques are essential for resolving spectral overlap and unambiguously assigning signals. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the two acyl chains. slideshare.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments, such as the acyl chains to the glycerol backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, providing crucial information about the three-dimensional conformation of the molecule in solution. nih.gov

NucleusFunctional GroupExpected Chemical Shift Range (ppm)2D Correlation Evidence
¹H Choline Methyls (-N(CH₃)₃)~3.2HMBC to choline CH₂
¹H Glycerol Backbone3.8 - 5.3COSY within glycerol; NOESY to acyl chains
¹H Vinyl Protons (-CH=CH-)6.0 - 7.5COSY to adjacent protons
¹³C Carbonyl Carbons (C=O)170 - 200HMBC to adjacent protons
¹³C Palmitoyl Chain Carbons14 - 35HSQC to chain protons
³¹P Phosphate (B84403) Group-1 to 1HMBC to choline and glycerol protons

This table contains illustrative data based on typical chemical shifts for phospholipids.

This compound is a potent ligand for scavenger receptors like CD36. caymanchem.com Dynamic NMR techniques are invaluable for studying the specific interactions between this compound and its receptor in model systems, such as micelles or nanodiscs containing the purified receptor. nih.gov These methods move beyond a static "lock-and-key" view to describe the conformational changes and dynamics of molecular recognition. nih.govresearchgate.net

By monitoring changes in NMR parameters upon binding, researchers can map the interaction interface and characterize the binding kinetics. Key techniques include:

Chemical Shift Perturbation (CSP): Changes in the chemical shifts of specific nuclei in this compound upon binding to the receptor indicate which parts of the molecule are involved in the interaction. nih.gov

Saturation Transfer Difference (STD) NMR: This experiment identifies which proton signals of the ligand receive magnetization saturation from the receptor, effectively "footprinting" the binding epitope.

Relaxation-Edited NMR: Measuring changes in spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information on the dynamics of the bound ligand. nih.gov

Advanced Chromatographic Methods for Purification and Analysis

The purification of this compound, either from a synthetic reaction mixture or a complex biological extract, necessitates the use of advanced chromatographic methods to achieve high purity. americanpeptidesociety.org Similarly, high-resolution analytical chromatography is required for its separation prior to mass spectrometric analysis. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for both analytical separation and preparative purification of this compound. americanpeptidesociety.org It separates molecules based on their hydrophobicity. By using a hydrophobic stationary phase (e.g., C18) and a gradient elution with a polar mobile phase (e.g., water/acetonitrile (B52724) or methanol), this compound can be effectively isolated from more or less hydrophobic impurities. americanpeptidesociety.org

Ultra-High-Performance Liquid Chromatography (UHPLC): For analytical purposes, UHPLC, which uses columns packed with sub-2 µm particles, offers significantly higher resolution and faster analysis times compared to traditional HPLC. nih.gov This high resolving power is essential for separating this compound from closely related isomers in complex lipid extracts. nih.gov

Other Techniques: Depending on the specific purification challenge, other chromatographic modes like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography could be employed as complementary steps, separating molecules based on size or charge, respectively. americanpeptidesociety.orgpharmaceuticalconferences.com

ParameterAnalytical UHPLCPreparative HPLC
Column C18, <2 µm particle sizeC18, 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (B130326) with 0.1% Formic AcidAcetonitrile/Methanol
Flow Rate 0.2 - 0.5 mL/min10 - 50 mL/min
Detection ESI-MS/MSUV (at ~220 nm), Evaporative Light Scattering Detector (ELSD)
Objective High-resolution separation for quantificationHigh-capacity separation for isolation

This table illustrates typical comparative parameters for analytical and preparative chromatography of a lipid like this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

UHPLC coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of oxidized phospholipids like this compound due to its high resolution, sensitivity, and speed. nih.govmdpi.com This method allows for the effective separation of complex lipid mixtures and the precise identification and quantification of individual molecular species. mdpi.comnih.govtandfonline.com

Researchers have developed specialized UHPLC-MS/MS methods for the comprehensive analysis of oxidized phosphatidylcholines (OxPCs). nih.govnih.gov Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separating lipid classes based on the polarity of their headgroups. mdpi.comnih.gov A HILIC-UHPLC/ESI-MS method, for instance, has been successfully used to separate polar lipid classes including phosphatidylcholines and to identify numerous oxidized species in biological samples. mdpi.comnih.gov For nonpolar lipids, normal-phase (NP) UHPLC is often employed. nih.gov

In a typical analysis of OxPCs, a C8 or C18 reversed-phase column may be used with a mobile phase gradient of acetonitrile and isopropanol containing a modifier like formic acid to ensure good ionization. mdpi.com The mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is operated in electrospray ionization (ESI) mode. kobe-u.ac.jpnih.gov Positive ion mode is commonly used for the detection of phosphatidylcholines, as they readily form [M+H]⁺ or [M+Na]⁺ adducts. wayne.edu

High-resolution mass spectrometry is crucial for differentiating between oxidized and non-oxidized species that may have the same nominal mass. mdpi.com For example, an Orbitrap mass spectrometer can achieve the high resolution necessary to separate oxygenated from non-oxygenated phosphatidylcholines. mdpi.com Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns. For this compound, fragmentation would be expected to yield ions corresponding to the phosphocholine headgroup (m/z 184.07), the palmitoyl chain, and the modified dicarboxylic acid chain. nih.govwayne.edu

Table 1: Representative UHPLC-MS Parameters for Oxidized Phosphatidylcholine Analysis

ParameterValue
Chromatography
ColumnC8 or C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile/Water (e.g., 60:40) with 10 mM Ammonium Formate
Mobile Phase BIsopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium Formate
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 55 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.5 kV
Capillary Temperature270 - 350 °C
MS Scan Rangem/z 100 - 1200
Collision EnergyVariable, optimized for fragmentation of target ions

This table presents a generalized set of parameters; specific conditions may vary based on the instrument and application.

Preparative Chromatography for Compound Isolation and Purity Assessment

Preparative high-performance liquid chromatography (prep-HPLC) is an essential technique for isolating and purifying larger quantities of specific compounds like this compound from complex mixtures, such as those resulting from synthesis or extraction from biological sources. nih.govlcms.czmdpi.com The goal of preparative HPLC is not just to identify and quantify, but to obtain a purified fraction of the target molecule for further studies. warwick.ac.uk

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. warwick.ac.ukresearchgate.net The process often involves an initial analytical scale separation to develop the method, which is then scaled up for preparative purposes. lcms.cz Reversed-phase chromatography is a common mode for the purification of phospholipids, including their oxidized forms. nih.govnih.gov A preparative reversed-phase HPLC system can effectively separate oxidation products from the parent, intact phospholipids. nih.gov

For the purification of this compound, a C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water, often with a modifier to improve peak shape and resolution. nih.govresearchgate.net Detection is typically performed using a UV detector, often at multiple wavelengths to monitor both the intact phospholipid and its oxidation products, which may have distinct chromophores. nih.gov For instance, conjugated dienes in oxidized phospholipids absorb around 234 nm. nih.gov

Purity assessment of the collected fractions is a critical step. This is often achieved by re-analyzing the fractions using analytical HPLC or UHPLC-MS to confirm the identity and determine the purity of the isolated this compound. lcms.czchromatographyonline.com

Table 2: General Workflow for Preparative HPLC Purification of this compound

StepDescription
1. Method Development An analytical scale HPLC method is developed to achieve optimal separation of this compound from impurities.
2. Scale-Up The analytical method is scaled up to a preparative column, adjusting flow rate and sample load.
3. Purification The sample containing this compound is injected onto the preparative HPLC system and fractions are collected based on the detector signal.
4. Fraction Analysis The collected fractions are analyzed by analytical UHPLC-MS to identify those containing pure this compound.
5. Pooling and Evaporation Pure fractions are pooled, and the solvent is removed to yield the purified this compound.

Gas Chromatography (GC) for Related Lipid Oxidation Products

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including various lipid oxidation products that may be related to the formation of this compound. nih.govnih.gov While intact phospholipids like this compound are not directly amenable to GC due to their low volatility, GC-MS is invaluable for analyzing smaller, more volatile byproducts or constituent parts after chemical derivatization. nih.gov

The structure of this compound includes a dicarboxylic acid moiety. The analysis of dicarboxylic acids, which can be formed through the ω-oxidation of fatty acids, is a relevant application of GC-MS. nih.govacs.org These dicarboxylic acids, if present as byproducts in a this compound solution, can be identified and quantified by GC-MS after conversion to more volatile derivatives, such as methyl esters. nih.gov

Other Spectroscopic Techniques for Solution and Solid-State Analysis

Beyond mass spectrometry, other spectroscopic techniques provide valuable information about the structure and conformation of this compound in both solution and solid states.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. iiarjournals.orgyoutube.com For a complex molecule like this compound, FTIR can confirm the presence of key structural components and probe its conformational state. uni-leipzig.demdpi.comnih.gov

The FTIR spectrum of a phosphatidylcholine, such as this compound, will exhibit characteristic absorption bands. researchgate.netscilit.comresearchgate.net These include:

C=O stretching vibrations: Around 1735-1743 cm⁻¹ from the ester linkages of the fatty acyl chains. researchgate.net The presence of a keto group in the dicarboxylic acid chain of this compound would also contribute to this region.

C-H stretching vibrations: In the 2800-3000 cm⁻¹ region, corresponding to the methylene (B1212753) and methyl groups of the fatty acid chains. mdpi.com

Phosphate group vibrations: The P=O asymmetric stretching vibration is typically observed around 1220-1250 cm⁻¹, while the symmetric stretch appears near 1080-1090 cm⁻¹. uni-leipzig.demdpi.com

Choline headgroup vibrations: The C-N stretching vibrations of the choline moiety can also be observed. nih.gov

Changes in the position and shape of these bands can indicate alterations in the molecule's environment, such as hydration state or intermolecular interactions. uni-leipzig.de FTIR is also a sensitive method for detecting lipid oxidation, as the formation of hydroperoxides, aldehydes, and carboxylic acids introduces new absorption bands or shifts existing ones. tandfonline.comyoutube.com

Table 3: Characteristic FTIR Absorption Bands for Phosphatidylcholines

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2924Asymmetric CH₂ stretchingAcyl chains
~2854Symmetric CH₂ stretchingAcyl chains
~1735-1743C=O stretchingEster carbonyls, Keto group
~1465CH₂ scissoringAcyl chains
~1220-1250Asymmetric PO₂⁻ stretchingPhosphate group
~1080-1090Symmetric PO₂⁻ stretchingPhosphate group
~970C-N stretchingCholine headgroup

This table presents approximate band positions, which can vary depending on the specific molecular environment.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgyoutube.com Since this compound possesses a chiral center at the sn-2 position of the glycerol backbone, CD spectroscopy can be used to analyze its stereochemistry. acs.org

The application of vibrational circular dichroism (VCD), an extension of CD into the infrared region, has been shown to be particularly useful for the stereochemical analysis of glycerophospholipids. acs.org The interaction between the two carbonyl groups in the diacylated glycerophospholipid can generate a VCD exciton (B1674681) couplet, the sign of which can be used to assign the absolute configuration of the chiral center. acs.org

In addition to stereochemical analysis, CD spectroscopy can provide information about the conformation of the molecule in solution, especially its aggregation state and interactions with other molecules. nih.govmdpi.com Changes in the CD spectrum upon interaction with membrane-mimetic environments, for example, can reveal conformational changes in the lipid molecule. nih.gov The far-UV region of the CD spectrum can be sensitive to the formation of ordered aggregates. youtube.com

Mechanistic Investigations of Kddia Pc in in Vitro Biological Models

Molecular Recognition and Receptor Binding Dynamics

The interaction between oxidized lipoproteins and immune cells is a critical area of study in cellular biology, particularly in the context of inflammatory diseases. The chemical compound KDdiA-PC, an oxidized phospholipid, has been identified as a key player in these interactions.

High-Affinity Ligand Interactions with Scavenger Receptor CD36

This compound is recognized as one of the most potent ligands for the class B scavenger receptor, CD36, which is expressed on the surface of cells like macrophages. caymanchem.com This high-affinity interaction is a crucial event in the recognition of oxidized low-density lipoprotein (oxLDL) particles, where this compound is a significant structural component. caymanchem.comnih.govnih.gov Research has demonstrated that the presence of merely two to three molecules of this compound per LDL particle is sufficient to confer binding affinity to the CD36 receptor. caymanchem.com

In vitro studies systematically compared the binding of various synthetic phospholipids (B1166683) to CD36. These experiments determined the concentration of the phospholipids required to inhibit 50% of radiolabeled nitrated LDL (¹²⁵I-NO₂-LDL) binding to the receptor, a value known as IC₅₀. nih.gov These studies have consistently shown that oxidized phospholipids, including this compound, are high-affinity ligands for CD36, mediating the specific recognition of oxidized lipoproteins by macrophages. nih.govresearchgate.net CD36 exhibits a much higher binding affinity for negatively charged oxidized phospholipids compared to neutral ones. nih.gov

Table 1: Comparative Binding Affinity of Phospholipids to Scavenger Receptor CD36 This table illustrates the binding capabilities of different phospholipids, determined by their ability to inhibit the binding of ¹²⁵I-NO₂-LDL to CD36.

CompoundDescriptionRelative Binding Activity
This compound An oxidized phospholipid with a terminal keto-dodecenedioic acid moiety.High
KOdiA-PC An oxidized phospholipid analog of this compound.High
PAPC 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (a non-oxidized phospholipid).Negative Control (No significant binding)
oxPAPC PAPC oxidized by the MPO-H₂O₂-NO₂⁻ system.High

This table is a representation of findings described in the literature; specific IC₅₀ values can vary between experiments. nih.gov

Structural Determinants for CD36 Scavenger Receptor Binding Affinity

The specific molecular structure of this compound is fundamental to its high-affinity binding to the CD36 receptor. The formal chemical name for this compound is 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine. caymanchem.com A characteristic and essential feature of oxidized phospholipids that serve as CD36 ligands is the presence of a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl group on the sn-2 acyl chain. nih.gov

The interaction mechanism is believed to be predominantly electrostatic in nature. It involves conserved, positively charged amino acid residues within the binding site of the CD36 receptor that interact with the negatively charged oxidized phospholipid. nih.gov All-atom molecular dynamics simulations have provided further insight, revealing that the oxidized sn-2 tail of this compound bends out of the hydrophobic core of the cell membrane and extends into the hydrophilic headgroup region and beyond, facilitating its interaction with the extracellularly located receptor. nih.gov

Cellular Responses and Intracellular Signaling Pathways

The binding of this compound to CD36 is not a passive event but rather initiates a cascade of cellular responses and activates specific intracellular signaling pathways.

Modulation of CD36-Mediated Endocytosis in Macrophages

As a key ligand on oxLDL, this compound plays a direct role in the CD36-mediated recognition and subsequent uptake of these modified lipoproteins by macrophages. nih.gov This process of endocytosis is a critical step in the formation of "foam cells," which are macrophages laden with lipids. researchgate.netnih.gov The significance of CD36 in this process is highlighted by in vitro experiments using macrophages from both wild-type and CD36-null mice. The uptake of fluorescently labeled vesicles containing oxidized phospholipids was significantly diminished in macrophages lacking the CD36 receptor. researchgate.net This confirms that CD36 is a major receptor responsible for the binding and internalization of oxidized phospholipids like this compound. researchgate.net

Downstream Cellular Events Following this compound Binding In Vitro

The engagement of CD36 by its ligands, such as the oxidized phospholipids found in oxLDL, triggers a specific signaling cascade essential for lipid internalization. nih.gov Co-immunoprecipitation assays have demonstrated that upon ligand binding, CD36 associates with a signaling complex that includes the Src family kinase Lyn and a component of the MAP kinase pathway, MEKK2. nih.gov

This association leads to the specific phosphorylation and activation of the c-Jun N-terminal kinases, JNK1 and JNK2. nih.gov The activation of this CD36-dependent signaling pathway is a necessary prerequisite for foam cell formation, as the inhibition of either Src or JNK has been shown to block the uptake of oxLDL by macrophages in vitro. nih.gov It is theorized that JNK activation provides a crucial internalization signal, potentially related to the regulation of cytoskeletal or membrane dynamics required for endocytosis. nih.gov Furthermore, some studies suggest that this signaling pathway may also influence cholesterol efflux, indicating a multifaceted role in macrophage lipid homeostasis. nih.gov

Role in Oxidized Lipid Metabolism and Biogenesis In Vitro

This compound is a product of oxidative stress, formed through the non-enzymatic oxidation of precursor phospholipids. nih.gov Specifically, it is one of several structurally related, biologically active phospholipids identified from the oxidation of 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine (PAPC). researchgate.net

The incorporation of this compound into lipid bilayers has been shown to significantly alter their biophysical properties in vitro. nih.govbohrium.com Studies using quartz crystal microbalance with dissipation monitoring (QCM-D) and molecular dynamics simulations have shown that increasing the concentration of this compound in liposomes leads to the formation of supported lipid bilayers that are thinner and less densely packed than those composed solely of non-oxidized phospholipids like POPC. nih.gov

Table 2: Effect of this compound Concentration on Lipid Bilayer Properties (In Vitro Simulation)

This compound Concentration (mol %)Effect on Bilayer FormationResulting Bilayer Characteristics
0Two-step (accumulation-rupture)Standard thickness and packing
10-30Shifts to one-step (rupture-on-contact)Thinner, less densely packed, potential for defects

This table summarizes findings from in vitro studies using supported lipid bilayers and molecular dynamics simulations. nih.govresearchgate.net

Furthermore, the presence of other membrane components, such as cholesterol, modulates the effects of this compound on bilayer properties. researchgate.net These findings indicate that the biogenesis of oxidized lipids like this compound during oxidative stress can directly impact the structure and integrity of cellular membranes.

Formation Pathways of this compound within Oxidized Lipoprotein Species

This compound is a species of oxidized phosphatidylcholine (oxPC) that is not typically present in native lipoproteins but is formed under conditions of oxidative stress. Its genesis is intricately linked to the oxidation of polyunsaturated fatty acids esterified to the sn-2 position of phosphatidylcholine, particularly linoleic acid. The formation of this compound within low-density lipoproteins (LDL) is a multi-step process that contributes to the generation of pro-inflammatory and pro-atherogenic particles.

The initial event is the oxidation of the linoleoyl residue of phosphatidylcholine (PC), leading to the formation of lipid hydroperoxides such as 13-hydroperoxyoctadecadienoyl-PC (13-HPODE-PC). This intermediate is unstable and can undergo further reactions.

A key transformation in the pathway is the Hock rearrangement of the hydroperoxide. This reaction leads to the cleavage of the carbon chain and the formation of reactive aldehyde-containing phospholipids. For the precursor 13-HPODE-PC, this rearrangement can result in the formation of 9-keto-12-oxo-10-dodecenoate-PC (KODA-PC). nih.gov

Subsequent oxidation of the aldehyde group in intermediates like KODA-PC leads to the formation of a dicarboxylic acid, yielding the final product, 9-keto-10-dodecendioate-PC (this compound). nih.gov This truncated phospholipid, with a reactive γ-keto-α,β-unsaturated carbonyl group at the sn-2 position, is a potent ligand for scavenger receptors like CD36, implicating it in the foam cell formation characteristic of atherosclerotic lesions. researchgate.net

The table below summarizes the key precursors and intermediates in the formation of this compound.

Precursor/IntermediateDescription
Linoleoyl-phosphatidylcholineThe initial substrate for oxidation within lipoproteins.
13-Hydroperoxyoctadecadienoyl-PC (13-HPODE-PC)A primary oxidation product of linoleoyl-PC.
9-keto-12-oxo-10-dodecenoate-PC (KODA-PC)An intermediate formed via Hock rearrangement of 13-HPODE-PC. nih.gov
This compound The final truncated oxidized phospholipid formed by subsequent oxidation of KODA-PC. nih.gov

Enzymatic Processing and Biotransformation of this compound Analogs

The biological activity of this compound and other oxidized phospholipids can be modulated through enzymatic processing. Several enzymes, particularly those associated with high-density lipoproteins (HDL), play a crucial role in the detoxification and metabolism of these pro-inflammatory lipids.

Lecithin-Cholesterol Acyltransferase (LCAT) , an enzyme primarily known for its role in reverse cholesterol transport, has been shown to metabolize a variety of oxidized phosphatidylcholines. nih.govahajournals.org LCAT can hydrolyze the oxidized acyl chain at the sn-2 position of these molecules, generating less biologically active lysophosphatidylcholine (B164491). ahajournals.org Studies have demonstrated that LCAT can act on oxidized PCs containing short-chain aldehydes, which are structurally analogous to this compound. nih.gov The activity of LCAT itself can be inhibited by the presence of oxidized phospholipids in its substrate vesicles, suggesting a complex regulatory interplay. nih.gov

Paraoxonase-1 (PON1) is another HDL-associated enzyme with a broad substrate specificity that contributes to the detoxification of oxidized lipids. PON1 has been shown to hydrolyze phosphatidylcholine core aldehydes, such as 1-palmitoyl-2-(9-oxo)nonanoyl-sn-glycero-3-phosphocholine, to lysophosphatidylcholine. elsevierpure.comnih.gov This action mitigates the accumulation of pro-inflammatory oxidized phospholipids. The enzyme can also hydrolyze phosphatidylcholine isoprostanes, further highlighting its role in protecting against the consequences of lipid peroxidation. elsevierpure.comnih.gov

Lipoprotein-associated phospholipase A2 (Lp-PLA2) , also known as platelet-activating factor acetylhydrolase (PAF-AH), specifically hydrolyzes oxidized phospholipids that have a truncated acyl chain at the sn-2 position. nih.gov Oxidized phosphatidylcholine is a primary substrate for Lp-PLA2, which cleaves the oxidized fatty acid to produce lysophosphatidylcholine and an oxidized non-esterified fatty acid. researchgate.netnih.gov This enzymatic activity is considered a key step in the processing of oxidized lipids within atherosclerotic plaques.

Lysosomal Phospholipase A2 (LPLA2) has been identified as a critical enzyme in the catabolism of truncated oxidized glycerophospholipids. nih.govnih.gov LPLA2 exhibits preferential hydrolysis of these oxidized species, deacylating the sn-1 position under acidic conditions. nih.gov This activity suggests a pathway for the degradation of this compound and its analogs within the lysosomal compartment of cells like macrophages, thereby preventing their accumulation and subsequent cellular dysfunction. nih.gov

The following table details the enzymes involved in the biotransformation of this compound analogs and their mechanisms of action.

EnzymeLocationMechanism of ActionProducts
Lecithin-Cholesterol Acyltransferase (LCAT)Primarily associated with HDLHydrolyzes the oxidized sn-2 acyl chain of oxidized PCs. nih.govahajournals.orgLysophosphatidylcholine, Oxidized free fatty acids
Paraoxonase-1 (PON1)Associated with HDLHydrolyzes phosphatidylcholine core aldehydes and isoprostanes. elsevierpure.comnih.govLysophosphatidylcholine
Lipoprotein-associated Phospholipase A2 (Lp-PLA2)Associated with LDL and HDLHydrolyzes truncated oxidized phospholipids at the sn-2 position. nih.govLysophosphatidylcholine, Oxidized non-esterified fatty acids
Lysosomal Phospholipase A2 (LPLA2)LysosomesPreferentially hydrolyzes truncated oxidized glycerophospholipids, primarily at the sn-1 position. nih.govFree fatty acid, Lyso-form of the oxidized phospholipid

Biophysical Characterization of Kddia Pc in Model Membrane Systems

Impact on Lipid Bilayer Structural Integrity and Dynamics

The presence of KDdiA-PC, an oxidized phosphatidylcholine (oxPC), directly affects the formation process of supported lipid bilayers (SLBs) and modifies their structural and dynamic characteristics. nih.gov These effects are crucial for understanding how lipid oxidation can alter membrane behavior.

The mechanism by which lipid vesicles form a planar supported lipid bilayer on a substrate is sensitive to the lipid composition. For liposomes composed of non-oxidized lipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), the formation of an SLB on silicon dioxide (SiO₂) substrates typically follows a two-step process involving vesicle adsorption and accumulation, followed by rupture and fusion. nih.gov

However, the inclusion of this compound in POPC liposomes alters this pathway. An increasing concentration of this compound causes a shift from the two-step accumulation-rupture mechanism to a more direct one-step rupture-on-contact process. nih.govresearchgate.net This indicates that liposomes containing this compound are more prone to rupture upon interacting with the substrate. nih.gov This change in the formation pathway is observed both in the absence and presence of cholesterol in the liposomes. researchgate.net

Table 1: Effect of this compound Concentration on SLB Formation Mechanism

Liposome Composition Formation Pathway on SiO₂ Substrate
POPC Two-step (Adsorption/Accumulation then Rupture)
POPC with increasing this compound Shift to One-step (Rupture-on-Contact)

This table summarizes the observed trend where the presence of this compound facilitates a more direct rupture of vesicles to form a supported lipid bilayer.

The incorporation of this compound leads to significant structural changes in the lipid bilayer. Experimental and simulation data consistently show that bilayers containing this compound are thinner and less densely packed compared to those composed solely of POPC. nih.gov

All-atom MD simulations quantify this thinning effect, demonstrating a clear trend of decreasing bilayer thickness as the concentration of this compound increases. nih.govresearchgate.net The thickness is typically measured as the average distance between the phosphate (B84403) groups across the bilayer. nih.gov This thinning is attributed to the altered conformation of the oxidized lipid, which disrupts the typical packing of the acyl chains. nih.gov While this compound induces thinning, the presence of 30 mol % cholesterol in these bilayers results in a thicker membrane compared to their cholesterol-free counterparts, though the thinning trend with increasing this compound concentration persists. nih.govresearchgate.net

Table 2: Simulated Membrane Thickness with Increasing this compound Concentration

This compound Mole Fraction System Composition Observed Trend in Thickness
Increasing POPC/KDdiA-PC Decreasing nih.govresearchgate.net

This table is based on findings from molecular dynamics simulations, showing a consistent thinning effect of this compound on the model membrane.

The fluidity of a membrane is characterized by the lateral diffusion of its constituent lipids. Studies using fluorescence recovery after photobleaching (FRAP) have been employed to measure the diffusion coefficients in SLBs containing this compound. researchgate.net

For bilayers composed of POPC and varying concentrations of this compound, no significant trend in the lateral diffusion coefficient was observed. researchgate.net However, the addition of 30 mol % cholesterol to these mixed bilayers consistently results in a lower diffusion coefficient for all tested compositions. researchgate.net This suggests that while this compound itself does not systematically alter the rate of lipid diffusion, the combination with cholesterol leads to a reduction in membrane fluidity. researchgate.net

Table 3: Impact of this compound and Cholesterol on Lipid Lateral Diffusion

Bilayer Composition Effect on Diffusion Coefficient
POPC with increasing this compound No significant trend observed researchgate.net

This table outlines experimental findings on the lateral mobility of lipids within the bilayer, highlighting the significant role of cholesterol in modulating the effects of this compound.

The presence of oxidized lipids like this compound can compromise the integrity of the lipid bilayer, leading to the formation of defects. nih.gov The altered conformation of the this compound molecule, particularly the reorientation of its oxidized sn-2 tail, disrupts the uniform packing of the hydrophobic core, which can manifest as structural defects in the membrane. nih.gov These are sometimes referred to as "polar pores." nih.gov Studies have shown that increasing the concentration of this compound in SLBs results in thinner bilayers that contain such defects. nih.gov

Conformational Preferences and Interfacial Behavior

The unique chemical structure of this compound, featuring a shortened and oxidized acyl chain at the sn-2 position, dictates its unusual conformational behavior within the lipid bilayer. This behavior is central to its impact on membrane properties.

Molecular dynamics simulations have provided critical insights into the specific orientation of this compound within a lipid bilayer. These simulations reveal that the oxidized sn-2 acyl tail of the this compound molecule does not remain within the hydrophobic core of the membrane. Instead, it exhibits a distinct conformational preference, bending out of the hydrophobic region and extending into the hydrophilic headgroup region of the bilayer, and in some cases, even beyond it into the aqueous interface. nih.gov

This chain reversal is a significant departure from the behavior of non-oxidized phospholipid acyl chains. The conformation of the sn-2 tail is also influenced by other factors within the membrane environment. The presence of cholesterol and the protonation state of the oxidized carboxylic acid moiety on the tail can further modulate this bending behavior. nih.gov This altered conformation is a primary driver of the observed decreases in membrane thickness and increases in the area per lipid. nih.gov

Effects of Carboxylic Acid Protonation State on Interfacial Properties

The chemical structure of this compound includes a truncated sn-2 acyl chain that terminates in a γ-oxo-α,β-unsaturated carboxylic acid. Current time information in Highland Council, GB. The protonation state of this carboxylic acid group is a significant determinant of the molecule's behavior at the membrane interface. The charge of the headgroup region of a lipid molecule plays a crucial role in its interfacial activity.

Modulatory Roles of Membrane Composition and Environment

The biophysical effects of this compound are not solely dependent on its intrinsic properties but are also significantly modulated by the composition of the surrounding membrane. The presence of other lipid species, such as cholesterol, and the saturation level of the phospholipid acyl chains can either amplify or attenuate the perturbations induced by this compound.

Influence of Cholesterol Content on Membrane Biophysics

Cholesterol is a fundamental component of mammalian cell membranes, known to modulate membrane fluidity, permeability, and thickness. nih.govabo.fi Research on model membranes containing this compound has demonstrated that cholesterol plays a crucial role in mitigating the structural disruptions caused by this oxidized phospholipid.

The incorporation of this compound into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer leads to a concentration-dependent decrease in membrane thickness. Current time information in Highland Council, GB. This thinning effect is attributed to the disordered packing of lipids caused by the bent conformation of the oxidized sn-2 chain of this compound. Current time information in Highland Council, GB. However, the presence of 30 mol % cholesterol counteracts this effect. Supported lipid bilayers containing both this compound and cholesterol are observed to be thicker than those without cholesterol. nih.gov

Molecular dynamics simulations provide a more granular view of these interactions. In cholesterol-free POPC bilayers, increasing concentrations of this compound lead to a notable decrease in membrane thickness. This effect is less pronounced in bilayers containing 30 mol % cholesterol, indicating that cholesterol helps to maintain membrane thickness despite the presence of the oxidized lipid. nih.gov

Below are interactive data tables summarizing the findings from molecular dynamics simulations on the effect of this compound concentration on bilayer thickness in the absence and presence of cholesterol.

Table 1: Effect of this compound on POPC Bilayer Thickness without Cholesterol

This compound Concentration (mol %)Average Bilayer Thickness (Å)Percent Decrease from Pure POPC
038.50.0%
1037.2-3.4%
2036.1-6.2%
3035.0-9.1%

Table 2: Effect of this compound on POPC Bilayer Thickness with 30 mol % Cholesterol

This compound Concentration (mol %)Average Bilayer Thickness (Å)Percent Decrease from POPC/Cholesterol
044.20.0%
1043.5-1.6%
2042.8-3.2%
3042.1-4.8%

Note: The data in these tables are illustrative, based on trends reported in the literature, and are intended to demonstrate the relationships between this compound concentration, cholesterol, and membrane thickness.

The presence of cholesterol also influences the area per lipid. Generally, cholesterol is known to have a condensing effect on phospholipid bilayers. nih.gov However, the introduction of this compound, which tends to increase the area per lipid due to its disruptive shape, creates a complex interplay. Simulations show that with increasing this compound concentration, the area per lipid increases, suggesting that the disordering effect of the oxidized lipid can override the condensing effect of cholesterol to some extent. nih.gov

Interactions with Saturated and Unsaturated Phospholipid Matrices

The bulk of the detailed research on this compound has been conducted in model membranes composed of POPC, which contains a monounsaturated oleoyl (B10858665) chain at the sn-2 position. Current time information in Highland Council, GB. The degree of saturation of the phospholipid acyl chains in the bilayer is a critical factor that governs membrane properties and the nature of interactions with embedded molecules.

Saturated phospholipids (B1166683), such as dipalmitoylphosphatidylcholine (DPPC), have straight acyl chains that allow for tight packing and the formation of a more ordered, thicker bilayer compared to their unsaturated counterparts. nih.gov Unsaturated phospholipids, like POPC, have kinks in their acyl chains due to the presence of double bonds, leading to looser packing, increased fluidity, and a thinner bilayer. nih.gov

While direct comparative studies of this compound in saturated versus unsaturated matrices are not extensively available, general principles of lipid biophysics allow for well-founded inferences. The interaction and effects of molecules like cholesterol are known to be highly dependent on the saturation of the surrounding phospholipids. nih.gov Cholesterol generally interacts more favorably with saturated acyl chains, leading to the formation of highly ordered membrane domains. nih.gov

Given that this compound induces disorder, its effects are likely to be more pronounced in an already ordered environment, such as a saturated DPPC bilayer. The disruption of the tight packing in a saturated lipid matrix by the bulky, bent oxidized chain of this compound could lead to more significant local defects and changes in membrane properties compared to its effects in a more fluid, unsaturated POPC matrix. Conversely, the inherent fluidity of an unsaturated bilayer might better accommodate the conformational irregularities of this compound. The nature of the unsaturated phospholipid itself also has a major effect on bilayer properties and interactions. rsc.org

Advanced Computational and Theoretical Studies of Kddia Pc

All-Atom and Coarse-Grained Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in revealing the impact of KDdiA-PC on membrane architecture and dynamics. These simulations model the interactions between atoms over time, offering a dynamic view of molecular behavior.

Simulation Parameters and Validation for this compound Containing Systems

All-atom MD simulations of systems containing this compound are typically constructed using tools like CHARMM-GUI's Membrane Builder. nih.gov These simulations model a lipid bilayer, often composed of a base phospholipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), into which this compound is embedded at various molar concentrations. nih.govresearchgate.net The system is then solvated with water molecules and neutralized with ions to mimic physiological conditions. nih.gov

The CHARMM force field is commonly employed to define the potential energy function of the system, governing the interactions between atoms. nih.gov Simulations are typically run for hundreds of nanoseconds to allow the system to reach equilibrium and to sample a range of conformations. nih.gov Validation of these simulations is achieved by comparing computed observables, such as the membrane thickness, with experimental data obtained from techniques like quartz crystal microbalance with dissipation monitoring (QCM-D). nih.govacs.org

While all-atom simulations provide a high level of detail, their computational cost can limit the time and length scales that can be studied. Coarse-grained (CG) models, which group atoms into larger beads, offer a less computationally intensive alternative, allowing for the simulation of larger systems over longer timescales. researchgate.net Although specific CG parameters for this compound are not widely documented in the reviewed literature, the methodology has been successfully applied to other oxidized phospholipids (B1166683), suggesting its potential for future studies of this compound. researchgate.net

Computational Analysis of Membrane Area, Volume, and Order Parameters

A consistent finding from MD simulations is that the presence of this compound significantly alters the structural properties of the lipid bilayer. nih.govacs.orgacs.org Specifically, increasing the concentration of this compound leads to a decrease in membrane thickness and a corresponding increase in the area per lipid. nih.govacs.orgacs.org This effect is attributed to the altered conformation of the oxidized lipid, which disrupts the tight packing of the non-oxidized phospholipids. acs.org this compound has been shown to have a more pronounced thinning effect on the membrane compared to other oxidized phospholipids like KOdiA-PC. nih.gov

The table below summarizes the simulated effects of varying concentrations of this compound on membrane properties.

This compound Concentration (mol %)Change in Membrane ThicknessChange in Area per Lipid
10DecreaseIncrease
20Further DecreaseFurther Increase
30Significant DecreaseSignificant Increase

This table is a representation of trends reported in the literature. nih.govacs.orgacs.org

Order parameters, which quantify the orientational order of the lipid acyl chains, are also affected by the presence of this compound. The disruption of lipid packing generally leads to a decrease in the order parameters of the surrounding lipid tails, indicating a more disordered and fluid membrane environment.

Elucidation of Lipid-Lipid and Lipid-Water Interactions

MD simulations have been crucial in visualizing the conformational behavior of this compound within the lipid bilayer. nih.govacs.org The oxidized sn-2 tail of this compound, which contains a polar carboxylic acid group, has a tendency to bend out of the hydrophobic membrane core and extend into the hydrophilic headgroup region and the surrounding aqueous environment. nih.govresearchgate.netacs.org This "snorkeling" effect is a key driver of the observed changes in membrane structure. acs.org

The protonation state of the carboxylic acid group on the oxidized tail has been shown to significantly influence its conformation. acs.orgacs.org In its deprotonated (anionic) state, the tail extends further into the aqueous phase, maximizing its interaction with water molecules. researchgate.net

Quantum Chemical Approaches to Reactivity and Electronic Structure

Quantum chemistry provides a framework for understanding the electronic structure and reactivity of molecules from first principles. These methods are particularly useful for studying phenomena that involve the breaking and forming of chemical bonds.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing the distribution of electrons in a molecule and predicting its reactivity. By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into the sites of a molecule that are most likely to participate in chemical reactions.

Reaction Pathway Calculations and Energy Landscapes

Reaction pathway calculations are used to map the energetic changes that occur as a molecule undergoes a chemical transformation. By identifying transition states and calculating activation energy barriers, these methods can predict the feasibility and kinetics of a given reaction.

For this compound, this approach could be used to study its degradation pathways or its reactions with other biomolecules. While the formation of this compound from the oxidation of larger phospholipids has been discussed, detailed quantum chemical calculations of the reaction pathways and energy landscapes for the reactivity of this compound itself are not extensively covered in the available literature. Such calculations would be valuable for understanding the stability of this compound and its potential to covalently modify other molecules.

Predictive Modeling of Membrane Perturbation and Receptor Binding

Predictive modeling through advanced computational and theoretical studies has become an indispensable tool for elucidating the molecular interactions of novel compounds with biological systems. In the case of the investigational compound this compound, a putative phosphatidylcholine derivative, these in silico approaches offer a powerful lens through which to predict and analyze its behavior at the cell membrane interface and its potential binding affinities for specific receptor targets. While direct experimental data on this compound remains proprietary or unpublished, we can outline the established computational methodologies used to model such interactions. These studies are crucial for hypothesis generation, guiding experimental design, and accelerating the drug discovery and development process.

Molecular dynamics (MD) simulations are a cornerstone of these predictive efforts, providing dynamic, atomistic-level views of how a molecule like this compound would interact with a lipid bilayer. d-nb.info These simulations can model the insertion, orientation, and effect of the compound on membrane properties such as fluidity, thickness, and lateral pressure profiles. By constructing a virtual model of a cell membrane—often a complex, multi-component system mimicking a plasma membrane—researchers can observe the spontaneous interactions of this compound with its environment.

Predictive modeling of membrane perturbation by this compound would typically involve the following analyses:

Free Energy Calculations: Umbrella sampling or metadynamics can be employed to calculate the potential of mean force (PMF) for this compound's translocation across the membrane. This provides a quantitative measure of the energetic barriers and favorable locations for the compound within the bilayer.

Lipid Order Parameters: The influence of this compound on the acyl chains of neighboring lipids can be quantified by calculating the deuterium (B1214612) order parameter (S_CD). A significant change in S_CD would indicate membrane rigidification or fluidization.

Area Per Lipid: Changes in the average surface area occupied by each lipid molecule upon the introduction of this compound can reveal the extent of membrane expansion or compression.

For receptor binding, computational models focus on predicting the binding pose, affinity, and specificity of this compound to a protein target, often a G protein-coupled receptor (GPCR) embedded within the membrane. nih.gov Methodologies include:

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a receptor to form a stable complex. The results are often scored based on predicted binding energy.

Binding Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate predictions of binding affinities (ΔG_bind).

Coarse-Grained (CG) Simulations: For larger-scale phenomena, such as the influence of the entire membrane environment on receptor-ligand binding, CG-MD simulations are employed. These simulations simplify the representation of atoms to study longer timescale events, such as lipid-modulated receptor conformational changes. researchgate.net

The hypothetical data presented in the tables below illustrates the kind of detailed findings that such predictive studies would aim to generate for a compound like this compound.

Table 1: Predicted Interaction Energies of this compound with Model Membrane Components

Interaction Pair van der Waals Energy (kcal/mol) Electrostatic Energy (kcal/mol) Total Interaction Energy (kcal/mol)
This compound – POPC Head Group -15.8 -5.2 -21.0
This compound – POPC Acyl Tail -25.4 -1.1 -26.5
This compound – Cholesterol -18.9 -2.5 -21.4

Table 2: Predicted Binding Affinities of this compound to a Hypothetical GPCR Target

Docking Pose Predicted Binding Affinity (ΔG_bind, kcal/mol) Key Interacting Residues Predicted Dissociation Constant (K_d)
1 -9.8 Tyr115, Phe250, Trp301 150 nM
2 -8.5 Val112, Leu245, Ile298 550 nM

These computational approaches, by providing a detailed mechanistic and energetic understanding of this compound's interactions, are fundamental in modern pharmaceutical research. They allow for the rational design of new chemical entities and provide a solid theoretical framework for interpreting experimental results.

Applications of Kddia Pc As a Research Tool and Reagent

Development of In Vitro Assay Systems for Lipid Oxidation Research

The role of KDdiA-PC is particularly prominent in creating model systems to study the pathological effects of lipid oxidation, a key process in conditions like atherosclerosis. nih.govbohrium.com

This compound is a critical component for creating synthetic or reconstituted oxidized lipoproteins and lipid vesicles for research purposes. Scientists incorporate this compound into inert lipid structures, such as vesicles made of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), to create models that mimic the phospholipid shell of native oxLDL. nih.gov This allows researchers to isolate and study the specific biological effects of this compound.

A key finding is that the presence of just two or three molecules of this compound per LDL particle is sufficient to confer binding affinity for the CD36 scavenger receptor. bioscience.co.ukglpbio.com This highlights its significance as a primary structural determinant of oxLDL and its importance in experimental models designed to investigate lipoprotein interactions. bioscience.co.ukglpbio.com By varying the concentration of this compound in these reconstituted systems, researchers can quantitatively assess its impact on cellular interactions and biophysical properties. nih.gov

Table 1: Comparison of Lipids Used in Reconstituted Vesicle Studies

Compound Structural Class Role in Research Models Key Finding
This compound Oxidized Phosphatidylcholine Active component being studied; mimics oxidized lipid in oxLDL. nih.govnih.gov Potent ligand for scavenger receptor CD36. caymanchem.com
KOdiA-PC Oxidized Phosphatidylcholine Another oxidized lipid used for comparative studies. nih.govnih.gov Also a high-affinity ligand for CD36. nih.gov
POPC Standard Phosphatidylcholine Control lipid; represents a non-oxidized membrane component. nih.gov Used as a baseline to measure the effects of oxidized lipids. nih.gov
PAPC Standard Phosphatidylcholine Inert carrier lipid for creating vesicles. nih.gov Forms the basic structure of the model lipoprotein shell. nih.gov

| PSPC / PDPC | Dicarboxylate Phospholipids (B1166683) | Synthetic analogs used to study structural requirements for receptor binding. nih.gov | Helps determine if the terminal carboxylate group alone confers binding activity. nih.gov |

This table is generated based on information from comparative studies in lipid research.

This compound is one of the most potent ligands for the macrophage scavenger receptor CD36, a key receptor involved in the uptake of oxLDL by macrophages, which leads to the formation of foam cells in atherosclerotic lesions. bioscience.co.uknih.gov This property makes it an invaluable tool in cell-based assays designed to screen for inhibitors of this interaction.

In a typical competitive binding assay, cells engineered to overexpress the CD36 receptor are incubated with a labeled form of oxLDL in the presence of varying concentrations of competitor lipids. nih.gov Vesicles containing this compound are used as competitors to determine their ability to block the binding of oxLDL to the cells. nih.gov The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which quantifies the binding affinity. nih.gov Such assays are fundamental for understanding the molecular recognition between oxidized lipids and their receptors and for screening potential therapeutic agents. nih.govmerckmillipore.com

Table 2: Representative Data from a Competitive Receptor Binding Assay

Competitor Lipid Vesicle Concentration % Inhibition of ¹²⁵I-NO₂-LDL Binding Calculated IC₅₀
This compound 1 µM 15% 12 µM
5 µM 35%
10 µM 48%
20 µM 65%
50 µM 85%

| PAPC (Control) | 50 µM | <5% | >100 µM |

This table represents hypothetical data modeled on experimental descriptions found in the literature to illustrate the utility of this compound in cell-based binding assays. nih.gov

Utility in Materials Science Research

The distinct physicochemical properties of this compound make it a subject of interest in materials science, particularly in the fabrication of nanomaterials and the study of molecular self-assembly.

This compound belongs to the phosphatidylcholine (PC) family of lipids, which are primary components of lipid-based nanoparticles (LNPs) used extensively in research and as drug delivery vehicles. nih.govnih.gov The inclusion of non-standard lipids like this compound into LNP formulations allows researchers to investigate how lipid oxidation affects the structural and functional properties of these delivery systems.

Research has shown that incorporating this compound into lipid bilayers significantly alters their biophysical properties. nih.govbohrium.com Membranes containing this compound are thinner and less densely packed compared to those made solely of standard lipids like POPC. nih.gov This is because the oxidized sn-2 tail of this compound is hydrophilic and tends to bend out of the hydrophobic membrane core. nih.gov Studying these effects is crucial for the rational design of next-generation LNPs for research, as membrane properties directly influence cargo loading, stability, and release kinetics. nih.govresearchgate.net

Table 3: Impact of this compound on Lipid Bilayer Properties

Bilayer Composition Formation Pathway (on SiO₂) Relative Thickness Membrane Packing
100% POPC (Control) Two-step (accumulation-rupture) Standard Densely packed
POPC with 10% this compound One-step (rupture-on-contact) Thinner Less dense, contains defects

| POPC with 20% this compound | One-step (rupture-on-contact) | Thinnest | Least dense, contains defects |

This table is based on findings from studies using quartz crystal microbalance with dissipation monitoring (QCM-D) and molecular dynamics simulations. nih.govbohrium.com

The formation of lipid bilayers, vesicles, and nanoparticles is a classic example of supramolecular chemistry and self-assembly. The specific molecular structure of this compound drives unique assembly behaviors. Studies have demonstrated that the presence of this compound in liposomes changes their self-assembly mechanism on surfaces from a two-step process to a direct rupture-on-contact pathway. nih.gov

Furthermore, all-atom molecular dynamics simulations have provided a detailed view of this process. nih.govbohrium.com These simulations show the oxidized sn-2 chain of this compound protruding from the hydrophobic core toward the aqueous phase, disrupting the orderly packing of the lipid tails. nih.govnih.gov This exploration into how a single type of oxidized lipid can fundamentally alter the collective properties and assembly of a membrane is a key area of research in supramolecular chemistry. rsc.org Understanding these processes at a molecular level is vital for creating novel biomaterials with programmable properties.

Establishment as a Reference Standard in Lipidomics and Biomarker Discovery

In the fields of lipidomics and biomarker discovery, accuracy and reproducibility are paramount. This requires the use of highly purified, well-characterized reference standards for the identification and quantification of specific lipid molecules in complex biological samples.

This compound, available commercially as a purified solution (≥95% purity), serves as an essential reference standard for analytical platforms like liquid chromatography-mass spectrometry (LC-MS). bioscience.co.uk Because this compound is a known component of atherogenic lipoproteins, it is a potential biomarker for cardiovascular disease. nih.govbohrium.com Researchers developing clinical assays to measure oxidized lipids can use the this compound standard to:

Confirm Identification: Match the retention time and mass spectrometric fragmentation pattern of an unknown peak in a biological sample to the pure standard. nih.gov

Enable Quantification: Create calibration curves to accurately measure the concentration of this compound in patient samples, such as blood plasma. nih.gov

The availability of standards like this compound is a prerequisite for the validation of new biomarker assays and for conducting large-scale clinical studies that require consistent and reliable measurements across different laboratories and platforms. nih.govnih.govsoton.ac.uk

Table 4: Characteristics of this compound as a Research Standard

Characteristic Description Importance in Lipidomics
High Purity Commercially available at ≥95% purity. bioscience.co.uk Ensures that the analytical signal corresponds only to the compound of interest, preventing interference.
Known Structure Chemical structure is fully characterized (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine). caymanchem.com Allows for definitive identification in complex mixtures.
Defined Properties Molecular weight (719.9 g/mol ) and formula (C₃₆H₆₆NO₁₁P) are known. bioscience.co.ukcaymanchem.com Essential for configuring mass spectrometers for targeted detection and analysis.

| Biological Relevance | Identified as a key component of oxLDL and a high-affinity ligand for CD36. bioscience.co.uknih.gov | Justifies its use as a standard in studies of atherosclerosis and related metabolic diseases. |

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compound1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine
KOdiA-PC1-palmitoyl-2-(5-keto-6-octene-dioyl)phosphatidylcholine
oxLDLOxidized Low-Density Lipoprotein
PAPC1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
PDPC1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine
POPC1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819)
PSPC1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine

Future Research Directions and Uncharted Territories

Comprehensive Systems-Level Analysis of KDdiA-PC Pathways

A holistic understanding of this compound's role in health and disease requires a shift from single-molecule studies to comprehensive systems-level analyses. Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform for this endeavor. researchgate.net Future research should focus on developing and applying advanced lipidomic workflows to map the intricate network of pathways influenced by this compound.

A key challenge in studying oxidized phospholipids (B1166683) (OxPLs) like this compound is their low abundance and vast structural diversity. repec.org To address this, broad-targeted lipidomics systems using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can be employed. nih.govresearchgate.net These methods, supported by comprehensive MS/MS spectral libraries for various OxPLs, can simultaneously monitor hundreds of molecular species, enabling the identification of specific signatures of this compound and its metabolites in different biological contexts. nih.govresearchgate.net

Integrating lipidomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, will be crucial. This systems biology approach can help construct detailed models of lipid signaling pathways and identify critical regulatory nodes. nih.gov For instance, computational tools like SLIMEr can help model the distribution of lipid classes and acyl chains, providing insights into how this compound might alter membrane composition and function. researchgate.net Such integrative analyses could reveal novel connections between this compound, metabolic disorders like diabetes, and inflammatory conditions. repec.org

Innovations in Synthetic Methodologies for Novel this compound Analogs

The synthesis of structurally diverse analogs of this compound is essential for dissecting its structure-activity relationships and developing targeted therapeutic agents. While the synthesis of phospholipids presents challenges due to issues like acyl migration, innovative methodologies are emerging to overcome these hurdles. repec.org

One promising approach involves the use of enzyme-catalyzed reactions, which offer milder conditions and greater specificity compared to traditional organic chemistry methods. mdpi.com Phospholipases, for example, can be engineered to facilitate the synthesis of various phospholipids with modified head groups or acyl chains. frontiersin.org

Another innovative strategy is the development of modular synthetic routes that allow for the facile incorporation of different oxidized fatty acid moieties onto a lysophospholipid scaffold. This can be achieved through techniques like carbodiimide (B86325) ester coupling with sonication, which has been shown to improve reaction yields and shorten timelines for creating stable peptide-phospholipid conjugates. Furthermore, the development of tethered phospholipid analogs, where a fluorophore or other probe is anchored between the alkyl chains, could provide valuable tools for studying molecular interactions within membranes. nih.gov

Synthetic ApproachKey Features & AdvantagesPotential for this compound Analogs
Enzyme-Catalyzed Synthesis Milder reaction conditions, higher specificity, environmentally friendly. mdpi.comEnables precise modification of head groups and acyl chains to explore structure-function relationships.
Modular Synthesis Allows for rapid generation of a library of analogs with diverse oxidized fatty acid chains. Facilitates systematic investigation of the role of the keto-dodec-3-ene-dioyl moiety in receptor binding and signaling.
Tethered Analogs Incorporation of probes (e.g., fluorophores) for studying membrane interactions. nih.govProvides tools to visualize and quantify the localization and dynamics of this compound analogs within cellular membranes.

Development of Advanced Biosensors for this compound Detection In Vitro

The ability to detect and quantify this compound with high sensitivity and specificity is crucial for both research and potential diagnostic applications. Advanced biosensor technologies offer a promising avenue for achieving this. Lipid-based biosensors, which utilize lipid films or bilayers to mimic cell membranes, are particularly relevant. researchgate.netmdpi.com These platforms can incorporate a variety of recognition elements, such as enzymes, antibodies, or aptamers, to specifically capture target molecules like this compound. researchgate.net

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time analysis of biomolecular interactions. springernature.commdpi.comyoutube.com An SPR-based biosensor could be developed by immobilizing a this compound-specific antibody or receptor (like CD36) onto a gold-coated sensor chip. researchgate.net The binding of this compound from a sample would cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. This would allow for the quantitative measurement of this compound concentrations.

Another promising approach is the development of aptamer-based biosensors . Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target molecule. nih.gov An aptasensor for this compound could be designed where the aptamer is immobilized on a transducer surface. Binding of this compound would induce a conformational change in the aptamer, leading to a detectable signal, which could be optical, electrochemical, or mechanical.

Biosensor PlatformPrinciple of DetectionPotential for this compound
Lipid-Membrane Biosensors Mimic cellular membranes to provide a natural environment for receptor-ligand interactions. mdpi.comCan incorporate CD36 or other receptors to specifically bind this compound and generate a signal.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the analyte to a functionalized surface. springernature.comEnables real-time, label-free quantification of this compound binding to immobilized antibodies or receptors. researchgate.net
Aptamer-Based Sensors Utilizes the high specificity and affinity of aptamers for target recognition. nih.govCan be designed for highly specific detection of this compound, potentially with high sensitivity and stability.

Exploration of Non-Biological Catalytic or Material Applications

Beyond its biological roles, the unique chemical structure of this compound and other phospholipids opens up possibilities for their use in non-biological applications, particularly in catalysis and materials science. The self-assembling properties of phospholipids are a key feature that can be harnessed.

In the realm of biomaterials , phospholipids can spontaneously form various microstructures, such as liposomes and hollow microcylinders. These structures can be used for the controlled release of therapeutic agents or growth factors. The synthesis of phospholipid-based disulfides allows for the creation of self-assembled monolayers on gold surfaces, which can be used to mimic biomembrane surfaces and have been shown to reduce protein adsorption and platelet adhesion. nih.govresearchgate.net This suggests that materials incorporating this compound or its analogs could be designed with specific surface properties for medical devices or tissue engineering scaffolds.

The potential for catalytic applications of modified phospholipids is an area ripe for exploration. While the catalytic properties of unmodified phospholipids are limited, the introduction of functional groups, such as the keto group in this compound, could impart catalytic activity. Furthermore, enzymes like phospholipase D have been shown to catalyze the synthesis of various phospholipids, and this enzymatic machinery could potentially be adapted for novel catalytic processes. frontiersin.org The self-assembly of phospholipids into organized structures could also provide a scaffold for orienting catalytic moieties in a controlled manner, leading to the development of novel nanoreactors.

Interdisciplinary Approaches Integrating Chemical Biology and Biophysics

A deeper understanding of this compound's function necessitates a convergence of chemical biology and biophysics. This interdisciplinary approach will allow for the precise manipulation and visualization of this compound in complex biological systems, providing unprecedented insights into its interactions and effects.

Chemical biology offers a powerful toolkit for studying lipids. The development of chemical probes, such as fluorescently labeled or photocaged derivatives of this compound, will enable the real-time visualization of its distribution and metabolism within living cells. nih.govacs.orgacs.org For instance, solvatochromic fluorescent probes can report on the local lipid environment, while photocaged analogs would allow for the controlled release of this compound with high spatiotemporal resolution, enabling the study of its acute signaling effects. acs.orgacs.org

Biophysical techniques are essential for characterizing the physical interactions between this compound and its binding partners, as well as its influence on membrane properties. nih.govacs.org Methods such as fluorescence anisotropy and the use of hydrophobic probes can reveal changes in membrane fluidity and organization upon the incorporation of this compound. molbiolcell.org Furthermore, computational approaches like molecular dynamics (MD) simulations can provide atomistic-level insights into the binding of this compound to receptors like CD36 and how these interactions are influenced by the surrounding lipid environment. nih.govyoutube.comnih.gov Integrating MD simulations with experimental data from chemical biology and biophysics will be a powerful strategy for building predictive models of this compound's function. nih.govmdpi.comresearchgate.net

Interdisciplinary StrategyKey Techniques and ApproachesExpected Insights
Chemical Biology Probes Fluorescently labeled this compound analogs, photocaged derivatives, activity-based probes. nih.govacs.orgacs.orgReal-time visualization of this compound localization, trafficking, and metabolism in live cells; controlled induction of this compound signaling.
Biophysical Characterization Fluorescence anisotropy, Langmuir monolayers, atomic force microscopy (AFM). nih.govacs.orgmolbiolcell.orgElucidation of how this compound alters membrane fluidity, lipid packing, and organization; quantification of binding affinities to model membranes.
Computational Modeling Molecular dynamics (MD) simulations, coarse-grained modeling. nih.govyoutube.comnih.govmdpi.comresearchgate.netAtomistic details of this compound-protein interactions; prediction of lipid binding sites; understanding the influence of membrane composition on this compound behavior.

By pursuing these future research directions, the scientific community can expect to significantly advance our knowledge of this compound, moving from a fundamental understanding of its properties to the development of novel applications in medicine and technology.

Q & A

Basic Research Questions

Q. What are the foundational mechanisms of KDdiA-PC Solution, and how can researchers validate its biochemical interactions in vitro?

  • Methodological Answer : Begin with a systematic literature review to identify existing studies on this compound's structural properties and hypothesized mechanisms. Use computational modeling (e.g., molecular docking simulations) to predict interactions, followed by in vitro assays like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to validate binding kinetics. Ensure replication across multiple cell lines to confirm consistency .

Q. How should researchers design initial experiments to assess this compound Solution’s efficacy in model organisms?

  • Methodological Answer : Adopt a PICO framework (Population, Intervention, Comparison, Outcome) to structure experiments. For example:

  • Population : Rodent models with induced pathology.
  • Intervention : this compound administered at varying dosages.
  • Comparison : Placebo vs. active comparator compounds.
  • Outcome : Biomarker quantification (e.g., ELISA, RNA-seq).
    Include controls for environmental variables (diet, circadian rhythm) to reduce bias .

Q. What statistical methods are recommended for ensuring reproducibility in this compound Solution studies?

  • Methodological Answer : Use Bayesian hierarchical models to account for inter-experimental variability. Pre-register analysis plans to avoid post hoc data dredging. Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound Solution’s reported pharmacokinetic profiles across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data. Stratify results by experimental conditions (e.g., dosage, administration route). Apply sensitivity analyses to identify outliers or confounding variables. Validate findings via in silico physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies optimize this compound Solution’s delivery parameters for targeted tissue penetration?

  • Methodological Answer : Implement a Design of Experiments (DOE) approach to test variables like nanoparticle encapsulation, ligand conjugation, and pH-responsive release. Use intravital microscopy to track real-time biodistribution. Compare results against pharmacokinetic thresholds derived from prior studies .

Q. How can cross-disciplinary methodologies (e.g., AI-driven cheminformatics) enhance this compound Solution’s research trajectory?

  • Methodological Answer : Train bidirectional transformer models (e.g., BERT) on chemical literature to predict novel applications or toxicity profiles. Integrate multi-omics data (proteomics, metabolomics) via graph neural networks (GNNs) to identify unexplored pathways. Validate predictions with high-throughput screening .

Q. What protocols address ethical and logistical challenges in longitudinal this compound Solution trials?

  • Methodological Answer : Develop a dynamic consent framework for human participants, allowing real-time updates on trial modifications. Use blockchain-based systems for immutable data logging. For animal studies, adhere to ARRIVE 2.0 guidelines to standardize reporting and minimize attrition bias .

Data Management and Validation

Q. How should researchers structure data management plans (DMPs) for this compound Solution projects?

  • Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Findable : Assign DOIs to datasets via repositories like Zenodo.
  • Accessible : Use open-access platforms with embargo options for sensitive data.
  • Interoperable : Adopt standardized metadata schemas (e.g., ISA-Tab).
  • Reusable : Provide detailed protocols and code annotations .

Q. What analytical frameworks are effective for reconciling conflicting results in this compound Solution’s toxicity studies?

  • Methodological Answer : Apply causal inference models to distinguish correlation from causation. Use toxicity prediction tools like ProTox-II to benchmark observed results against computational forecasts. Perform pathway enrichment analyses to identify mechanistic overlaps with known toxicants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.